N-(2,4-difluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Overview
Description
N-(2,4-difluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic organic compound characterized by its complex structure, which includes difluorophenyl, methylbenzyl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps:
Formation of the Amide Bond: The initial step often involves the reaction of 2,4-difluoroaniline with 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoic acid. This reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the amide bond to an amine using lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while nucleophilic substitution of the difluorophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-difluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies may focus on its effects on cellular processes, enzyme activity, and receptor interactions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and influencing biological pathways. For example, if it acts as an enzyme inhibitor, it may prevent the enzyme from catalyzing its substrate, thereby modulating the associated biological process.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-4-aminobenzamide: Similar structure but lacks the methylbenzyl and methylsulfonyl groups.
N-(2,4-difluorophenyl)-4-(methylsulfonyl)aniline: Contains the methylsulfonyl group but differs in the overall structure.
N-(2,4-difluorophenyl)-4-benzylaminobenzamide: Similar but without the methylsulfonyl group.
Uniqueness
N-(2,4-difluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for research and industrial applications, as it can participate in a wide range of chemical reactions and potentially exhibit distinct biological activities.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds and materials based on its structure.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3S/c1-15-3-5-16(6-4-15)14-26(30(2,28)29)19-10-7-17(8-11-19)22(27)25-21-12-9-18(23)13-20(21)24/h3-13H,14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIYUPULQWMPOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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